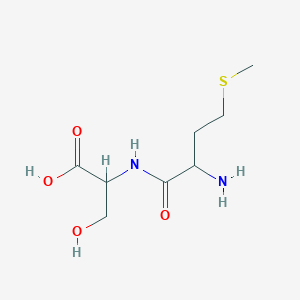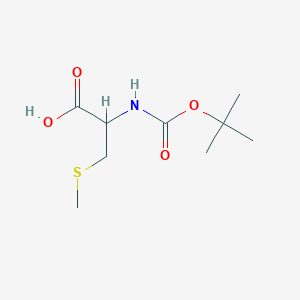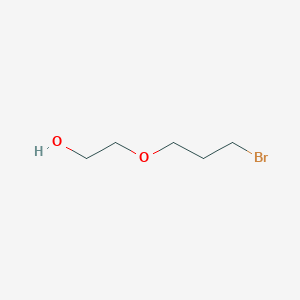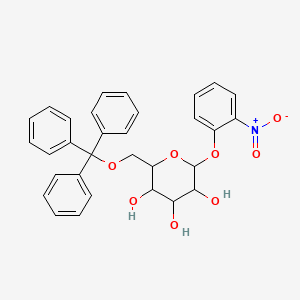
MS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Met-Ser typically involves the coupling of methionine and serine through peptide bond formation. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Met-Ser can be achieved through enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce Met-Ser on a large scale .
化学反応の分析
Types of Reactions
Met-Ser undergoes various chemical reactions, including:
Oxidation: Methionine residues in Met-Ser can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or other reducing agents can be used to reduce methionine sulfoxide.
Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group of serine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted serine derivatives.
科学的研究の応用
Met-Ser has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Studied for its role in protein structure and function, as well as its involvement in cellular processes.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
作用機序
The mechanism of action of Met-Ser involves its interaction with specific molecular targets and pathways. Methionine residues can undergo oxidation and reduction cycles, playing a crucial role in cellular redox homeostasis. Additionally, the serine residue can participate in phosphorylation reactions, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
L-Methionyl-L-alanine: Another dipeptide composed of methionine and alanine.
L-Methionyl-L-glycine: A dipeptide composed of methionine and glycine.
L-Methionyl-L-threonine: A dipeptide composed of methionine and threonine.
Uniqueness
Met-Ser is unique due to the presence of both methionine and serine residues, which confer distinct chemical and biological properties. The methionine residue provides antioxidant capabilities through its oxidation-reduction cycle, while the serine residue offers potential for phosphorylation and other biochemical modifications .
特性
分子式 |
C8H16N2O4S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14) |
InChIキー |
WEDDFMCSUNNZJR-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate](/img/structure/B15284841.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)
![2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B15284862.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide](/img/structure/B15284869.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)


![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)

